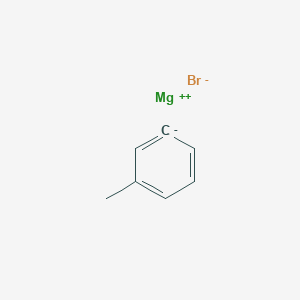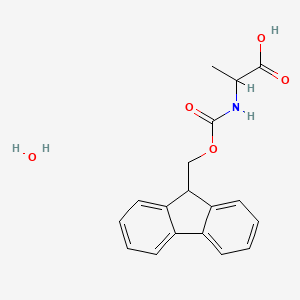
N-Fmoc-L-alanine Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-L-alanine Hydrate, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine monohydrate, is a derivative of the amino acid alanine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of alanine during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-L-alanine Hydrate can be synthesized through the reaction of L-alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like dioxane or acetone . The resulting product is then purified and crystallized to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated peptide synthesizers. The process includes the protection of the amino group of L-alanine with the Fmoc group, followed by purification and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-alanine Hydrate primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amino group. This deprotection is typically achieved using a base such as piperidine .
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Protection: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is used to introduce the Fmoc group.
Major Products Formed
The major product formed from the deprotection reaction is L-alanine, which can then be used in further peptide synthesis steps .
Scientific Research Applications
N-Fmoc-L-alanine Hydrate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in solid-phase peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins . Additionally, it is used in the study of proteomics and the development of new materials through self-assembly processes .
Mechanism of Action
The mechanism of action of N-Fmoc-L-alanine Hydrate involves the protection and deprotection of the amino group of alanine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon deprotection, the free amino group is available for further reactions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-phenylalanine: Similar to N-Fmoc-L-alanine Hydrate, but with a phenyl group as the side chain.
N-Fmoc-L-valine: Contains a valine residue instead of alanine.
N-Fmoc-L-leucine: Features a leucine residue.
Uniqueness
This compound is unique due to its small side chain, which provides a high degree of flexibility when incorporated into a polypeptide chain. This flexibility is advantageous in the synthesis of peptides with complex structures .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWKFLOMOFHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)
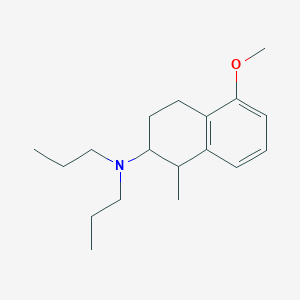
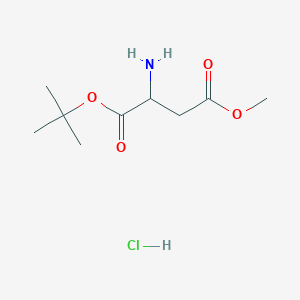

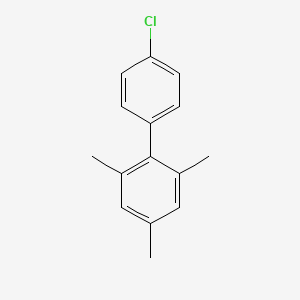
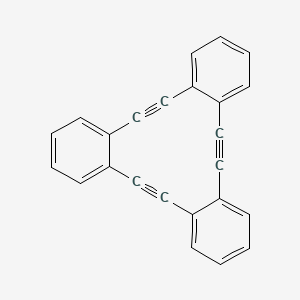
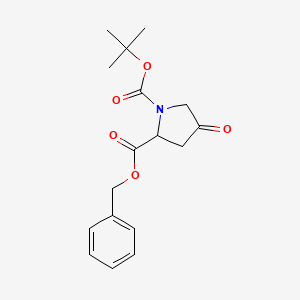
![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)
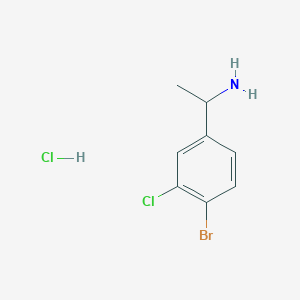
![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)

